molecular formula C10H18FNO4S B2786055 Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2490322-71-7

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

Cat. No.: B2786055
CAS No.: 2490322-71-7
M. Wt: 267.32
InChI Key: ZVOHHXZEWHDKDA-HTQZYQBOSA-N
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Description

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a chiral cyclobutane derivative of interest in advanced pharmaceutical research and organic synthesis. The stereodefined (1R,2S) cyclobutyl scaffold serves as a rigid conformationally constrained building block, potentially useful for exploring structure-activity relationships in drug discovery . The fluorosulfonyl group is a highly reactive functionality that can serve as a versatile synthetic intermediate, enabling the construction of more complex molecules through nucleophilic displacement or acting as a precursor for sulfonamide coupling reactions . As a protected amino acid derivative, the tert-butyloxycarbonyl (Boc) group allows for facile deprotection under mild acidic conditions to generate the free amine, which can be further functionalized . This combination of features makes the compound a valuable reagent for medicinal chemists, particularly in the synthesis of novel active compounds where the cyclobutyl ring can influence pharmacokinetic properties and molecular topology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHHXZEWHDKDA-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the fluorosulfonylmethyl group: This step often involves the use of fluorosulfonylating agents under controlled conditions to ensure selective substitution.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl isocyanate or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate with structurally related carbamate derivatives, focusing on core motifs , synthetic strategies , and physicochemical properties .

Structural Comparison
Compound Name Core Structure Key Substituents Functional Group Characteristics Reference
Target Compound : this compound Cyclobutyl carbamate Fluorosulfonylmethyl (-SO₂F) on cyclobutane Electrophilic fluorosulfonyl group; chiral cyclobutane enhances stereochemical complexity
tert-butyl N-[(1S)-1-{[(1R)-2-{[1,1'-biphenyl]-4-yl}-1-boratricyclodecan-4-yl]ethyl}carbamate Cyclic borate Biphenyl-borate hybrid on ethyl chain Boronate ester for Suzuki coupling; planar biphenyl for π-π interactions
tert-butyl N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-vinyl-cyclopropyl]carbamate Cyclopropane carbamate Cyclopropylsulfonylcarbamoyl and vinyl groups Sulfonamide linker; strained cyclopropane for conformational restriction
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-oxadiazol-2-yl]-3-methylbutyl]carbamate Oxadiazole-carbamate 1,3,4-Oxadiazole with fluorophenyl methylsulfanyl Thioether-oxadiazole motif; lipophilic fluorophenyl group
5-bromo-2-[[(1R,2S)-2-(tert-butoxycarbonylamino)cyclohexyl]amino]-3-nitro-benzoic acid (4a) Cyclohexyl carbamate Nitrobenzoic acid and bromo substituents on cyclohexane Electron-withdrawing nitro group; bromine for cross-coupling reactivity

Key Observations :

  • The fluorosulfonylmethyl group in the target compound distinguishes it from sulfonamide or boronate analogs, offering unique electrophilic reactivity for covalent bonding or further derivatization.
  • Ring size and strain : Cyclobutane (target) vs. cyclohexane (compound 4a) or cyclopropane () influences conformational flexibility and steric effects.

Key Observations :

  • High yields (98–99%) are achieved in biphenyl-borate and oxadiazole-carbamate syntheses using HATU/DIPEA activation .
  • TFA is a recurring reagent for tert-butyloxycarbonyl (Boc) deprotection, suggesting the target compound may require similar conditions .
Physicochemical Properties
Compound Class Physical State Analytical Data Stability Considerations Reference
Target Compound Likely solid No explicit data; analogs characterized by ¹H NMR (δ 1.2–1.4 ppm for tert-butyl) Fluorosulfonyl group may confer hygroscopicity
Biphenyl-borate carbamates White solid ¹H NMR (δ 7.2–7.6 ppm for biphenyl), HRMS (m/z calculated: 580.3) Boronate esters sensitive to hydrolysis
Oxadiazole-carbamates Solid ¹H NMR (δ 2.8–3.1 ppm for oxadiazole), HRMS (m/z: 384.1) Thioether prone to oxidation

Key Observations :

  • The tert-butyl group (δ ~1.3 ppm in ¹H NMR) is a consistent spectral marker across all analogs.
  • Fluorosulfonyl groups (target) are more stable than boronate esters () but may require anhydrous handling to prevent hydrolysis.

Biological Activity

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H18_{18}FNO4_4S
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 2490322-71-7
  • Structure : The compound features a tert-butyl group attached to a carbamate structure, with a cyclobutyl moiety modified by a fluorosulfonylmethyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorosulfonylmethyl group is known to enhance the electrophilic character of the molecule, potentially allowing it to interact with nucleophilic sites in proteins and enzymes.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Enzyme Inhibition : Research indicates that carbamate derivatives can act as inhibitors for certain enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Inflammation Modulation : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

Study 1: Cytotoxicity Assay

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Cell LineIC50_{50} (µM)Mechanism
HeLa12Apoptosis via caspase activation
MCF-715Cell cycle arrest
A54910Induction of oxidative stress

Study 2: Enzyme Inhibition

A kinetic study evaluating the inhibition of acetylcholinesterase by this compound revealed a competitive inhibition pattern with an IC50IC_{50} value of approximately 5 µM. This suggests potential applications in treating neurodegenerative disorders where cholinergic signaling is impaired.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of carbamate derivatives. For instance, introducing electron-withdrawing groups like fluorosulfonyl can significantly increase their reactivity and affinity for biological targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis[Research Study 1]
Enzyme InhibitionAcetylcholinesterase inhibitor[Research Study 2]
Anti-inflammatoryReduces cytokine production[Literature Review]

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate?

  • Methodology : The synthesis typically involves coupling tert-butyl chloroformate with a chiral cyclobutanol derivative under anhydrous conditions. A base such as triethylamine is used to deprotonate the hydroxyl group, facilitating carbamate formation. Protecting group strategies (e.g., tert-butyl carbamate) are critical to preserve stereochemical integrity during fluorosulfonylmethyl introduction .
  • Challenges : Moisture sensitivity of intermediates requires inert atmosphere handling. Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional group integration (e.g., fluorosulfonyl protons at δ ~3.5 ppm, cyclobutyl carbons at 25–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]+ ~325 g/mol) .
  • HPLC : Chiral HPLC with a polysaccharide column assesses enantiomeric excess (>98% for (1R,2S) configuration) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposition occurs above 150°C, with fluorosulfonyl group hydrolysis observed at elevated temperatures .
  • Light Sensitivity : Prolonged UV exposure degrades the carbamate moiety; storage in amber vials at –20°C is recommended .
  • Hydrolytic Stability : The compound is stable in anhydrous DMSO or THF but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How does the fluorosulfonylmethyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The fluorosulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent methyl carbon. This facilitates SN2 reactions with amines or thiols, forming sulfonamide or thioether derivatives .
  • Case Study : Reaction with benzylamine in DMF at 60°C yields a sulfonamide analog (85% yield), confirmed by ¹⁹F NMR to track fluorine retention .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar carbamates?

  • Data Reconciliation :

  • Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-Target Screening : Use kinase profiling panels to distinguish specific enzyme inhibition (e.g., serine hydrolases) from non-specific binding .
  • Structural Analog Comparison : Compare activity with tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate (CAS 2167576-12-5) to isolate cyclobutyl vs. cyclopentyl effects .

Q. How does stereochemistry at the (1R,2S) position impact chiral recognition in enzyme binding?

  • Enzymatic Studies :

  • Kinetic Resolution : Use Candida antarctica lipase B (CAL-B) to assess enantioselective hydrolysis rates. The (1R,2S) enantiomer shows 3-fold slower hydrolysis than its diastereomer, suggesting tighter binding to chiral active sites .
  • X-ray Crystallography : Co-crystallization with trypsin reveals hydrogen bonding between the fluorosulfonyl oxygen and Gly216 backbone, stabilizing the (1R,2S) configuration .

Q. What computational methods predict the compound’s interactions with biological targets?

  • In Silico Workflow :

  • Docking Simulations : AutoDock Vina models predict binding to the ATP pocket of PI3Kγ (ΔG = –9.2 kcal/mol), driven by fluorosulfonyl interactions with Lys833 .
  • MD Simulations : 100-ns molecular dynamics trajectories reveal stable hydrogen bonding with Tyr867 in >80% of frames .

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